molecular formula C14H12N2 B8621080 3-(1H-indol-5-yl)aniline

3-(1H-indol-5-yl)aniline

Cat. No.: B8621080
M. Wt: 208.26 g/mol
InChI Key: VJJBMQMDVCHFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-5-yl)aniline: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The compound features an indole ring system substituted with an aniline group at the 3-position, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-5-yl)aniline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. Subsequent functionalization at the 3-position with an aniline group can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by selective functionalization. The process requires stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(1H-indol-5-yl)aniline can undergo oxidation reactions to form various quinonoid structures. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form tetrahydroindole derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Chemistry: 3-(1H-indol-5-yl)aniline is used as a building block in the synthesis of more complex organic molecules. Its indole core is a versatile scaffold for the development of new synthetic methodologies.

Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the design of bioactive molecules for drug discovery.

Medicine: Due to its biological activities, this compound is explored as a potential therapeutic agent. It serves as a lead compound in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-5-yl)aniline involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with biological macromolecules, further influencing its biological activity.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness: 3-(1H-indol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other indole derivatives, it combines the reactivity of an aniline group with the indole core, making it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-(1H-indol-5-yl)aniline

InChI

InChI=1S/C14H12N2/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H,15H2

InChI Key

VJJBMQMDVCHFNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Indole-5-boronic acid (0.111 g, 0.693 mmol) and 3-bromoaniline (0.05 mL, 0.462 mmol) were combined in DME (2 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.485 mL, 0.970 mmol) and Pd(PPh3)4 (0.017 g, 0.014 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in CH2Cl2. The organic phase was dried over MgSO4 and concentrated under vacuum. The crude product was purified by silica column chromatography (50-100% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.049 g in 50% yield.
Quantity
0.111 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.485 mL
Type
reactant
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

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